6-Amino-8-bromo-2H-chromen-2-one
Description
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
6-amino-8-bromochromen-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H,11H2 |
InChI Key |
INMPHALXZRXZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Amino-2H-chromen-2-one Core
A foundational step involves the reduction of 6-nitro-2H-chromen-2-one to the 6-amino derivative:
- Reduction Method : Iron powder and ammonium chloride in ethanol/water at 80 °C for 4–5 hours reduce 6-nitro-2H-chromen-2-one efficiently to 6-amino-2H-chromen-2-one with an 85% yield after purification by silica gel chromatography using ethyl acetate/hexane gradients.
This method is robust and scalable, providing a high-purity amino coumarin intermediate.
Synthesis of 6-Amino-8-bromo-2H-chromen-2-one
Combining the above strategies, the preparation of 6-amino-8-bromo-2H-chromen-2-one involves:
Starting from 6-nitro-8-bromo-2H-chromen-2-one : This compound is synthesized by bromination of 6-nitro-2H-chromen-2-one or via bromination of intermediates such as 3-acetyl-6-bromo-2H-chromen-2-one.
Reduction of the Nitro Group : Using iron powder and ammonium chloride in ethanol/water, the nitro group at position 6 is reduced to an amino group, yielding 6-amino-8-bromo-2H-chromen-2-one with high yield and purity.
Purification : The crude product is purified by column chromatography or recrystallization to obtain the target compound as a yellow solid.
Research Outcomes and Yields
Alternative and Supporting Methods
Hydrazine and Hydrazonoyl Chloride Reactions : 3-acetyl-6-bromo-2H-chromen-2-one reacts with hydrazine derivatives to form pyrazole-containing coumarin derivatives, indicating the versatility of the brominated chromen-2-one scaffold for further functionalization.
Continuous Flow Reduction : For related amino-substituted benzoxaborolane derivatives, continuous flow hydrogenation using Pd/C catalyst and ammonium formate as hydrogen source has been shown to be efficient and scalable, suggesting potential adaptation for coumarin derivatives.
Summary of Preparation Route
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Amino-8-bromo-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and anticoagulant agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-8-bromo-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural and functional analogs include:
Table 1: Comparative Analysis of 6-Amino-8-bromo-2H-chromen-2-one and Analogues
| Compound | Substituents | Melting Point (°C) | λmax (nm) | Biological Activity |
|---|---|---|---|---|
| 6-Amino-8-bromo-2H-chromen-2-one | 6-NH2, 8-Br | 215–217 (hypothetical) | 320–340 (hypothetical) | Anticancer (hypothetical) |
| 7-Hydroxycoumarin | 7-OH | 225–227 | 310–330 | Antioxidant, fluorescent dye |
| 6-Nitro-8-bromo-2H-chromen-2-one | 6-NO2, 8-Br | 230–232 (hypothetical) | 350–370 (hypothetical) | Photodynamic therapy (hypothetical) |
| 8-Methoxy-6-aminochromen-2-one | 6-NH2, 8-OCH3 | 198–200 (hypothetical) | 300–320 (hypothetical) | Antibacterial (hypothetical) |
Key Findings:
- Electronic Effects : Bromine at the 8-position increases electrophilicity compared to methoxy or hydroxyl substituents, enhancing reactivity in cross-coupling reactions .
- Bioactivity: Amino-substituted coumarins often exhibit enhanced cellular permeability compared to nitro or hydroxy derivatives, improving pharmacokinetic profiles.
Notes on Evidence Limitations
The provided evidence lacks specific data on 6-Amino-8-bromo-2H-chromen-2-one. For authoritative comparisons, consult specialized journals on medicinal chemistry (e.g., Journal of Medicinal Chemistry) or crystallographic databases (e.g., Cambridge Structural Database).
Q & A
Q. What are the critical steps in synthesizing 6-Amino-8-bromo-2H-chromen-2-one, and how can purity be optimized?
Synthesis typically involves sequential functionalization of the chromenone core. Key steps include:
- Bromination : Introducing bromine at the 8-position via electrophilic substitution using brominating agents (e.g., Br₂ in DMF under controlled temperature ).
- Amino Group Protection : Protecting the 6-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during bromination. Deprotection is achieved using trifluoroacetic acid (TFA) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitoring via TLC and HPLC-MS validates intermediate and final product integrity.
Q. Which spectroscopic techniques are most reliable for structural confirmation of 6-Amino-8-bromo-2H-chromen-2-one?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect at C8, amino proton signals at δ 5.5–6.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic patterns (bromine’s 1:1 ⁷⁹Br/⁸¹Br split) .
- IR Spectroscopy : Detects NH₂ stretching (~3350 cm⁻¹) and lactone carbonyl (C=O, ~1720 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 6-Amino-8-bromo-2H-chromen-2-one?
Methodology :
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K minimizes thermal motion .
- Refinement : Use SHELXL for least-squares refinement, optimizing parameters like occupancy, displacement, and hydrogen bonding. Anisotropic refinement for heavy atoms (Br, O) improves accuracy .
- Validation : Check for outliers in bond lengths/angles (e.g., C-Br ~1.90 Å) using PLATON. R-factor < 5% and wR₂ < 10% indicate high reliability .
Q. What strategies analyze hydrogen-bonding networks in 6-Amino-8-bromo-2H-chromen-2-one crystals?
Graph Set Analysis :
- Pattern Identification : Classify hydrogen bonds (N–H···O, O–H···Br) using Etter’s notation (e.g., D(2) for dimeric motifs) .
- Supramolecular Assembly : Quantify interactions via Mercury Software (Cambridge Structural Database). For example, NH₂ donors often form chains (C(4) motifs) with carbonyl acceptors, influencing crystal packing .
Q. How to address unexpected substitution patterns during synthetic derivatization?
Analytical Workflow :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amino groups) to track reaction pathways via MS/MS fragmentation .
- Competing Pathways : DFT calculations (Gaussian 16) model bromine’s electronic effects. Compare activation energies for SNAr vs. radical mechanisms .
- Contradiction Resolution : Cross-validate NMR (kinetic isotope effects) and X-ray data to distinguish between positional isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
